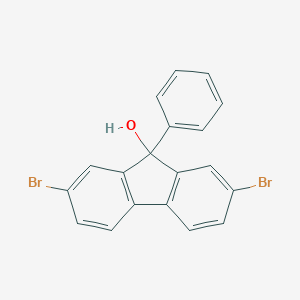

2,7-Dibromo-9-fenil-9H-fluoren-9-ol

Descripción general

Descripción

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C19H12Br2O . It is a member of the fluorene group of compounds . The compound has been used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other organic semiconducting polymers .

Synthesis Analysis

The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol involves the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide .Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is planar, with all atoms, except for those of the methyl groups, being exactly coplanar . There are weak π-π interactions with a centroid-centroid distance of 3.8409 Å between symmetry-related molecules, which stack along the c axis .Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol are not detailed in the search results, it is known to be used as a precursor in the synthesis of organic semiconducting polymers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.1 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a polar surface area of 20 Ų and a molar volume of 240.3±3.0 cm³ .Aplicaciones Científicas De Investigación

Materiales dieléctricos para la electrónica

El compuesto puede utilizarse en la síntesis de nuevos derivados de 2-7-dibromofluoreno y benzociclobuteno . Estos derivados son materiales dieléctricos perspectivos para la electrónica . Actúan como materiales dieléctricos con alta estabilidad térmica y excelentes propiedades dieléctricas .

Creación de polímeros conjugados

La introducción de fragmentos donadores o aceptores polares en la estructura y la creación de polímeros conjugados conduce a la aparición de propiedades de fluorescencia, conductividad de huecos . Estas propiedades son útiles para crear una serie de dispositivos electrónicos, incluyendo paneles solares, materiales electroluminiscentes poliméricos, pantallas, etc. .

Producción de polímeros altamente estables

La introducción de un fragmento de benzociclobuteno en la estructura de fluoreno da como resultado polímeros reticulados altamente estables con buenas propiedades aislantes, resistencia mecánica y estabilidad térmica .

Síntesis de microarrays de ADN sin etiqueta

Puede utilizarse en la síntesis del polímero conjugado, poli [9,9′-bis (6′′- N,N,N -trimetilamonio)hexil)fluoreno- co -alt-4,7- (2,1,3-benzotiadiazol) dibromuro] (PFBT), utilizado en microarrays de ADN sin etiqueta .

Preparación de polifluoreno sustituido asimétricamente fotoluminiscente azul

Se utilizó en la preparación de polifluoreno sustituido asimétricamente fotoluminiscente azul

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that this compound is a precursor to a number of organic semiconducting polymers . These polymers are used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLED) devices .

Mode of Action

As a precursor to organic semiconducting polymers, it likely contributes to the formation of the polymer structure, which then interacts with light or electric current in opv and oled devices .

Biochemical Pathways

It is known that fluorenes, a class of compounds to which this molecule belongs, are used in the synthesis of organic semiconducting polymers .

Result of Action

In the context of materials science, this compound contributes to the performance of opv and oled devices by forming semiconducting polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol. In general, factors such as temperature, humidity, and light exposure can affect the stability and performance of organic semiconducting polymers .

Propiedades

IUPAC Name |

2,7-dibromo-9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZUBRZNTWOSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622566 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132717-37-4 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)

![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)

![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)

![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)